molecular formula C10H7NaO2S B3178574 Sodium Naphthalene-1-sulfinate CAS No. 64326-13-2

Sodium Naphthalene-1-sulfinate

Cat. No.: B3178574
CAS No.: 64326-13-2
M. Wt: 214.22 g/mol
InChI Key: UOOVFPYJUPSROO-UHFFFAOYSA-M
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Description

Sodium Naphthalene-1-sulfinate (CAS 64326-13-2) is a versatile organosulfur compound with the molecular formula C₁₀H₇NaO₂S and a molecular weight of 214.22 g/mol . It belongs to the naphthalene sulfinate class, characterized by a sulfinate group (-SO₂⁻) attached at the alpha (1-) position of the naphthalene ring system . This specific structure places the sulfur atom in a +2 oxidation state, which is distinct from the more common sulfonates and confers unique reactivity, making it a valuable building block and reagent in organic synthesis . Its primary research value lies in its application as a efficient precursor for introducing the naphthalene-1-sulfonyl group into target molecules, a process known as sulfonylation . It is used as a reagent for the sulfonylation of aromatic substrates and serves as a key intermediate in the synthesis of various heterocyclic compounds, such as pyrazoles, and other sulfonyl derivatives . The compound is typically synthesized via the reduction of naphthalene-1-sulfonyl chloride, an intermediate itself derived from the low-temperature sulfonation of naphthalene to ensure the formation of the 1-isomer . Researchers are exploring the use of this compound and related naphthalene derivatives in evolving fields like materials science, including the development of novel ionic liquids and surfactants . Handling should be conducted with care, observing standard safety precautions. This product is intended for research and further manufacturing applications only, and is not intended for direct human or veterinary use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;naphthalene-1-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S.Na/c11-13(12)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOVFPYJUPSROO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64326-13-2
Record name sodium naphthalene-1-sulfinate
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Synthetic Methodologies and Precursor Chemistry

Direct Sulfonation and Subsequent Neutralization Routes

While direct sulfonation leads to sulfonic acids (R-SO₃H), the synthesis of sulfinic acids (R-SO₂H) and their salts requires a reduction step. The most common and practical approach involves the reduction of a sulfonyl chloride precursor. nih.gov

The initial step in the predominant synthetic route is the sulfonation of naphthalene (B1677914) to produce naphthalene-1-sulfonic acid. This electrophilic aromatic substitution reaction is highly sensitive to temperature, which acts as the controlling factor for isomeric distribution. echemi.comstackexchange.com

Kinetic vs. Thermodynamic Control : At lower temperatures, typically around 40-80°C, the reaction is under kinetic control, favoring the formation of naphthalene-1-sulfonic acid. sciencemadness.orgvaia.com The attack at the C1 (alpha) position is sterically less hindered and has a lower activation energy, leading to a faster reaction rate. echemi.comstackexchange.com Conversely, at higher temperatures (above 160°C), the reaction is under thermodynamic control and yields the more stable naphthalene-2-sulfonic acid as the major product. vaia.comquora.comvaia.com The 1-isomer is less stable due to steric strain between the sulfonic acid group and the hydrogen atom at the C8 position. stackexchange.com Since the sulfonation process is reversible, at higher temperatures, the initially formed 1-isomer can revert to naphthalene and then reform as the more stable 2-isomer. echemi.comstackexchange.com

To obtain the desired naphthalene-1-sulfinate, it is crucial to maintain low-temperature conditions during this initial sulfonation step.

The resulting naphthalene-1-sulfonic acid is then converted to its corresponding sulfonyl chloride, naphthalene-1-sulfonyl chloride (C₁₀H₇ClO₂S), a key intermediate. chemscene.comsigmaaldrich.com This is typically achieved by reacting the sulfonic acid with reagents like thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). rsc.org

The formation of sodium naphthalene-1-sulfinate is achieved by the reduction of naphthalene-1-sulfonyl chloride. A widely used method employs sodium sulfite (B76179) (Na₂SO₃) as the reducing agent. nih.govgoogle.com The reaction is typically carried out in an aqueous medium, often with a buffer such as sodium bicarbonate or disodium (B8443419) hydrogenphosphate to maintain pH. nih.govgoogle.comgoogle.com

The reaction proceeds as follows: C₁₀H₇SO₂Cl + Na₂SO₃ + H₂O → C₁₀H₇SO₂Na + NaCl + H₂SO₄

The this compound can then be isolated from the reaction mixture. This reduction is a more direct route to the sulfinate salt compared to first forming the sulfinic acid and then neutralizing it. google.com Other reducing agents like zinc dust or sodium sulfide (B99878) have also been reported for the reduction of aryl sulfonyl chlorides to their corresponding sulfinic acids or salts. google.comgoogle.com

Multi-Step Synthetic Pathways for Functionalized Derivatives

Alternative synthetic routes provide access to naphthalene-1-sulfinate and its derivatives, offering flexibility in precursor selection.

A versatile, albeit indirect, pathway involves the use of organometallic intermediates. This method starts with a halonaphthalene, such as 1-bromonaphthalene. The halonaphthalene is first converted into a Grignard reagent by reacting it with magnesium metal in an ether solvent. masterorganicchemistry.comleah4sci.com

This naphthylmagnesium halide is a potent nucleophile. It can then be reacted with sulfur dioxide (SO₂). stackexchange.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic sulfur atom of SO₂. Subsequent acidic workup of the resulting magnesium salt yields naphthalene-1-sulfinic acid. stackexchange.com

C₁₀H₇Br + Mg → C₁₀H₇MgBr C₁₀H₇MgBr + SO₂ → [C₁₀H₇SO₂]⁻[MgBr]⁺ [C₁₀H₇SO₂]⁻[MgBr]⁺ + H₃O⁺ → C₁₀H₇SO₂H + Mg²⁺ + Br⁻ + H₂O

The resulting sulfinic acid can then be neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to afford the target this compound. This Grignard-based route is particularly useful for preparing sulfinates from aryl halides that may have various other substituents. nih.gov

Once this compound is synthesized, the sodium cation can be exchanged for other cations through metathesis or ion-exchange reactions. nih.gov By dissolving the sodium salt in a suitable solvent (like water or ethanol) and adding a salt containing the desired cation (e.g., potassium chloride, calcium chloride), the less soluble salt of the new naphthalene-1-sulfinate will precipitate if there is a sufficient difference in solubility. Alternatively, ion-exchange chromatography can be employed for a more controlled exchange of cations. This allows for the synthesis of a variety of naphthalene-1-sulfinate salts with different metallic or organic cations.

Influence of Reaction Parameters on Synthetic Efficiency and Product Characteristics

The yield and purity of this compound are highly dependent on the careful control of several reaction parameters throughout the synthetic process.

Synthetic Step Parameter Influence on Efficiency and Product Characteristics
Naphthalene Sulfonation TemperaturePrimary determinant of isomer ratio. Low temperatures (~40-80°C) favor the kinetic product, naphthalene-1-sulfonic acid. High temperatures (>160°C) favor the thermodynamic product, naphthalene-2-sulfonic acid. vaia.comquora.com
Sulfonating AgentThe choice and concentration of the sulfonating agent (e.g., H₂SO₄, SO₃) can affect the reaction rate and the formation of byproducts like disulfonated naphthalenes.
Sulfonyl Chloride Formation Reagent StoichiometryThe ratio of naphthalene-1-sulfonic acid to the chlorinating agent (e.g., SOCl₂) must be controlled to ensure complete conversion without excessive side reactions.
TemperatureReactions are often performed at controlled, sometimes low, temperatures to minimize degradation of the product. rsc.org
Reduction of Sulfonyl Chloride Reducing AgentThe choice of reducing agent (e.g., Na₂SO₃, Zn) and its stoichiometry are critical for achieving high yield and preventing over-reduction to thiols. nih.govgoogle.com
pH / BufferThe presence of a buffer like NaHCO₃ or Na₂HPO₄ is crucial to neutralize the acid formed during the reaction, which can prevent side reactions and improve product stability. google.comgoogle.com
TemperatureThe reduction is often heated (e.g., 70-80°C) to ensure a reasonable reaction rate, but excessive heat can lead to decomposition. nih.gov
Grignard Route SolventAnhydrous ether solvents are essential for the formation and stability of the Grignard reagent. leah4sci.com
TemperatureGrignard reagent formation is often initiated with mild heating, while the subsequent reaction with SO₂ may be performed at low temperatures to control the reaction's exothermicity.
Purity of ReagentsMagnesium and the halonaphthalene must be pure, and the entire apparatus must be free of moisture to prevent quenching of the highly reactive Grignard reagent. leah4sci.com

Meticulous control over these parameters is essential for optimizing the synthesis, maximizing the yield, and ensuring the high purity of the desired this compound product.

Optimization of Temperature and Reagent Stoichiometry

The synthesis of this compound, like many organic compounds, is highly dependent on the precise control of reaction conditions to maximize yield and purity. The optimization of temperature and reagent stoichiometry is a critical aspect of its preparation, which typically involves the reduction of a precursor such as naphthalene-1-sulfonyl chloride.

One of the most established methods for preparing sodium arylsulfinates is the reduction of the corresponding sulfonyl chloride. nih.gov This reaction is commonly performed using sodium sulfite (Na₂SO₃) as the reducing agent in the presence of a base like sodium bicarbonate. For this type of reduction, the temperature is a key variable, with studies indicating optimal conditions often in the range of 70–80 °C. nih.gov The stoichiometry involves the sulfonyl chloride, sodium sulfite, and sodium bicarbonate, where the relative amounts must be carefully balanced to ensure complete reduction while minimizing side reactions.

More advanced synthetic protocols have been developed for aryl sulfinates that offer alternative conditions. For instance, a nickel-catalyzed synthesis using aryl boronic acids as a starting material has been optimized with respect to both temperature and stoichiometry. acs.org In this method, the formation of the target sulfinate was found to be most efficient at a reaction temperature of 100 °C. acs.org Lowering the temperature to 90 °C resulted in a diminished yield. acs.org The stoichiometry for this catalytic system was finely tuned, requiring 1.0 equivalent of the boronic acid, 1.0 equivalent of a strong base (LiOt-Bu), and a substoichiometric amount of the sulfur dioxide source, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), at 0.6 equivalents. acs.org

Similarly, copper-catalyzed methods for producing related masked aryl sulfinates have been optimized. For the coupling of (hetero)aryl iodides, a reaction temperature of 50 °C was found to be optimal. nih.gov When using less reactive aryl bromides as the substrate, the temperature needed to be increased to 70 °C to achieve a satisfactory yield. nih.govacs.org The reagent stoichiometry in this system typically involves the aryl halide as the limiting reagent with a slight excess of the sulfinate precursor (1.2 equivalents). nih.gov

The following table summarizes key optimization parameters from various synthetic approaches for aryl sulfinates, which are applicable to the synthesis of this compound.

Catalytic Effects and Molar Ratios in Condensation Reactions

Catalysis plays a pivotal role in the modern synthesis of sulfinates and their subsequent transformation into more complex molecules through condensation-type reactions. The choice of catalyst and the precise control of molar ratios are determining factors for reaction efficiency, selectivity, and substrate scope.

In the synthesis of aryl sulfinates from boronic acids, a nickel(II) catalyst system has been shown to be highly effective. acs.org The optimal conditions involved using 10 mol % of the catalyst, NiBr₂·(glyme), in combination with 10 mol % of a specific ligand, 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmphen). acs.org The presence of the ligand was crucial for the reaction's success, and altering the molar ratio of the ligand or catalyst led to less efficient transformations. acs.org Copper catalysis is also prominent, particularly for coupling reactions to form sulfones from sulfinate precursors. These reactions often employ a copper(I) iodide (CuI) catalyst, typically at a loading of 10 mol %, paired with various Ullmann-type ligands to facilitate the coupling. nih.gov

While the direct synthesis of this compound is a reduction, the compound is a valuable intermediate for subsequent condensation reactions, such as the formation of sulfonamides. These reactions involve the coupling of the sulfinate salt with an amine. Various catalytic systems have been developed to promote this N–S bond formation. For example, molecular iodine can be used to catalyze the sulfonylation of amines with sodium sulfinates at room temperature. nih.gov Other systems employ tetrabutylammonium (B224687) iodide (TBAI) as a catalyst under mild conditions to achieve the synthesis of a wide variety of sulfonamides from arylsulfinates. nih.gov The molar ratios in these reactions are critical, often involving stoichiometric amounts of an oxidizing agent to facilitate the catalytic cycle. nih.gov

The table below details catalytic systems and molar ratios pertinent to the synthesis and subsequent reactions of aryl sulfinates.

Chemical Reactivity and Transformative Pathways

Sodium Naphthalene-1-sulfinate as a Versatile Synthetic Reagent

The utility of this compound stems from its capacity to act as a precursor for sulfonylating, sulfenylating, or sulfinylating agents. rsc.org This multifaceted reactivity enables the synthesis of a broad spectrum of organosulfur molecules, including sulfones, sulfoxides, and various heterocyclic structures.

This compound is an effective reagent for the sulfonylation of aromatic compounds, leading to the formation of diaryl sulfones. This transformation typically involves the coupling of the naphthalene (B1677914) sulfinate with an aromatic substrate. For instance, the oxidative coupling of electron-rich arenes with sodium arylsulfinates can yield the corresponding sulfones. rsc.org While naphthalene-1-sulfinate is a suitable substrate for these reactions, the success of the coupling can be influenced by the nature of the aromatic partner. Electron-rich arenes are generally required for the reaction to proceed effectively. rsc.org

Table 1: Examples of Sulfonylation Reactions with Sodium Arylsulfinates This table is illustrative of general reactions involving arylsulfinates, including naphthalene-1-sulfinate.

Aromatic SubstrateArylsulfinateCatalyst/ConditionsProductYieldReference
1,4-Dimethoxy-2-methylbenzeneSodium 4-chlorobenzenesulfinateOxidative CouplingRegioisomeric mixture of sulfonesN/A rsc.org
Substituted BenzoimidazolesSodium arylsulfinatesNXS (X = I, Br)N-sulfonylated benzoimidazolesHigh rsc.orgnih.gov
Indole (B1671886) derivativesSodium trifluoromethanesulfinatePOCl3, DMF, RT3-Sulfonylated indoles (Sulfoxides)Good to High rsc.org

This compound is instrumental in the synthesis of various sulfur-containing heterocyclic compounds. A notable application is the N-sulfonylation of azoles. rsc.orgnih.gov In a reaction mediated by N-halosuccinimides (NXS, where X = I or Br), various azoles, including benzotriazole, 1,2,4-triazole, and substituted benzoimidazoles, can be coupled with sodium arylsulfinates to produce the corresponding N-sulfonylated heterocycles in high yields. rsc.orgnih.gov

Interestingly, pyrazole (B372694) substrates undergo a unique halogenation-sulfonylation reaction under these conditions, demonstrating a specific pathway for functionalizing this important heterocyclic core. rsc.orgnih.gov This method provides a direct route to N-sulfonylated pyrazoles, which are valuable scaffolds in medicinal chemistry. The combination of naphthalene and pyrazole moieties in a single molecule has been explored for developing compounds with potent biological activities. nih.gov

Beyond simple sulfonylation, this compound is a key starting material for more complex sulfonyl derivatives. Sulfones and sulfoxides are readily accessible through various synthetic strategies. rsc.orgnih.gov For example, the reaction of sodium sulfinates with acetyl chloride can generate sulfinyl sulfones in situ. nih.gov These intermediates can then undergo homolytic fission of the S-S bond to produce both a sulfonyl radical and a sulfinyl radical. nih.gov These reactive radical species can then be trapped by various unsaturated hydrocarbons, providing an efficient route to molecules containing both sulfone and sulfoxide (B87167) functionalities. nih.gov

Furthermore, the reaction of sodium sulfinates with different phosphorus reagents can selectively yield either sulfoxides or other sulfur derivatives. For instance, reacting sodium trifluoromethanesulfinate with indole derivatives in the presence of phosphorus oxychloride (POCl3) yields the corresponding sulfoxides in good to high yields. rsc.org

Specific Bond-Forming Reactions Mediated by this compound

The synthetic power of this compound is clearly demonstrated in its ability to facilitate the construction of specific, crucial chemical bonds, namely sulfur-sulfur (S-S) and nitrogen-sulfur (N-S) linkages. These reactions are fundamental to the synthesis of important classes of organosulfur compounds. rsc.orgnih.gov

This compound is a key reagent in the synthesis of thiosulfonates, which are characterized by an S-S bond between a sulfonyl group and a sulfenyl group (R-SO₂-S-R'). Several methods have been developed for this transformation.

One common approach involves the cross-coupling of sodium sulfinates with thiols under aerobic conditions. nih.gov These reactions are often catalyzed by metal complexes, such as copper or iron salts. nih.gov For example, a copper(I) iodide-phenanthroline complex catalyzes the sulfenylation of thiols with sulfinates to give thiosulfonates in moderate to excellent yields. nih.gov Similarly, iron(III) chloride can effectively catalyze this coupling, providing a wide range of both symmetrical and unsymmetrical thiosulfonates in very high yields. nih.gov Another strategy involves a BF₃·OEt₂-mediated radical disproportionate coupling reaction of sodium sulfinates to synthesize thiosulfonates under mild conditions. nih.gov

Table 2: Synthesis of Thiosulfonates from Sodium Sulfinates

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeYield RangeReference
ThiolSodium SulfinateCuI–Phen·H₂O, AerobicThiosulfonate40–96% nih.gov
ThiolSodium SulfinateFeCl₃, AerobicThiosulfonate83–96% nih.gov
Sodium SulfinateN/ABF₃·OEt₂, Radical DisproportionationThiosulfonateGood nih.gov
DisulfideSodium SulfinateCopper-catalyzed, AirThiosulfonateGood to High nih.gov

The formation of a nitrogen-sulfur (N-S) bond is the cornerstone of sulfonamide synthesis, a critical functional group in pharmaceuticals. This compound is a valuable precursor for creating this linkage. rsc.orgnih.gov

Direct N-sulfonylation of amines and their derivatives with sodium sulfinates provides an efficient route to sulfonamides. For example, an electrochemical method has been developed for the oxidative amination of sodium sulfinates with various amines. rsc.org This reaction, conducted in water with sodium iodide as a supporting electrolyte, produces the corresponding aryl sulfonamides in good to high yields at room temperature. rsc.org Another approach involves the reaction of sodium arylsulfinates with nitroarenes, catalyzed by iron(II) chloride, to furnish N-arylsulfonamides. organic-chemistry.org As mentioned previously, the NXS-mediated direct N-sulfonylation of azoles with sodium sulfinates is also a powerful method for constructing N-S bonds within heterocyclic systems. rsc.orgnih.gov

Carbon-Sulfur (C-S) Bond Formation Leading to Sulfides and Varied Sulfones

Sodium sulfinates, including this compound, are extensively utilized in the formation of carbon-sulfur bonds, leading to the synthesis of valuable sulfides and a variety of sulfones. nih.govrsc.org These reactions showcase the versatility of the sulfinate group as either a nucleophile or a radical precursor depending on the reaction conditions.

The synthesis of sulfides from sodium sulfinates can be achieved through reductive C-S coupling reactions. Although less common than their use in sulfone synthesis, certain methodologies allow for the sulfenylation of substrates. For instance, in some transformations, the sulfinate can be reduced in situ to a more nucleophilic sulfur species capable of attacking an electrophilic carbon center.

More prominently, sodium sulfinates are precursors for the synthesis of sulfones , which are significant structural motifs in many pharmaceutical and agrochemical compounds. nih.gov The formation of sulfones typically proceeds through the reaction of the sulfinate with an electrophilic carbon source. A general representation of this transformation is the reaction of an alkyl halide with a sulfinate salt, as depicted in the table below.

Table 1: Synthesis of Alkyl Sulfones from Sodium Sulfinates

Reactant 1 Reactant 2 Product Reaction Type
This compound Alkyl Halide Naphthyl Alkyl Sulfone Nucleophilic Substitution
This compound Allylic Halide Naphthyl Allyl Sulfone Nucleophilic Substitution
This compound Benzyl Halide Naphthyl Benzyl Sulfone Nucleophilic Substitution

Furthermore, the addition of sulfonyl radicals, generated from sodium sulfinates, to unsaturated C-C bonds is a powerful method for constructing C-S bonds and accessing functionalized sulfones. This radical pathway significantly expands the scope of sulfone synthesis.

Advanced Mechanistic Investigations of Sodium Sulfinate Reactions

Recent research has delved into sophisticated mechanistic pathways involving sodium sulfinates, leading to the development of novel and highly selective synthetic methodologies. These advanced strategies leverage the generation of sulfonyl radicals under various catalytic conditions to achieve intricate molecular transformations. nih.govrsc.org

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

A significant advancement in the application of sodium sulfinates is the development of sulfonyl radical-triggered ring-closing sulfonylation reactions. nih.govrsc.org This methodology allows for the construction of cyclic sulfone derivatives, which are important scaffolds in medicinal chemistry. The process is initiated by the generation of a sulfonyl radical from a sodium sulfinate. This radical then adds to an unactivated C-C multiple bond within the same molecule, triggering a cyclization cascade that culminates in the formation of a new ring structure incorporating the sulfonyl group.

An example of this is the silver-promoted sulfonylation and ring-expansion of vinylcyclopropanes with sodium sulfinates, which leads to the formation of 1-sulfonylmethylated 3,4-dihydronaphthalenes. nih.gov This transformation proceeds via a radical pathway involving the formation of a sulfonyl radical, its addition to the vinyl group, and subsequent ring-opening of the cyclopropane (B1198618) ring followed by cyclization. nih.gov

Site-Selective C-H Sulfonylation Methodologies

Direct and site-selective C-H functionalization is a highly sought-after strategy in organic synthesis for its atom and step economy. In this context, methodologies for the site-selective C-H sulfonylation using sodium sulfinates have emerged as a powerful tool. nih.gov These methods often employ transition metal catalysis to direct the sulfonylation to a specific C-H bond, thereby avoiding the need for pre-functionalized substrates.

One notable approach involves a palladium-catalyzed site-selective C-H sulfonylation of arenes via aryl thianthrenium salts. nih.gov This method allows for the efficient cross-coupling of readily available arenes with sodium sulfinates to produce diarylsulfones with high selectivity. nih.gov Another strategy utilizes a two-step C–H sulfination sequence via aryl sulfonium (B1226848) salts to access aryl sulfonamides, where an intermediate hydroxymethyl sulfone, derived from a palladium-catalyzed reaction with sodium hydroxymethanesulfinate, acts as a masked sulfinate. nih.gov

Photoredox Catalytic Transformations in Organic Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive intermediates under mild conditions. Sodium sulfinates have proven to be excellent substrates in these transformations, serving as precursors for sulfonyl radicals upon single-electron oxidation by a photoexcited catalyst. nih.govdomainex.co.uk

This approach has been successfully applied to a variety of sulfonylation reactions. For example, the organic-photoredox-catalyzed three-component sulfonylative pyridylation of styrenes involves the oxidation of a sodium sulfinate to a sulfonyl radical, which then adds to the styrene. rsc.org The resulting radical intermediate is then trapped by a pyridine (B92270) derivative to afford the final product. rsc.org This strategy offers a metal-free and environmentally benign alternative to traditional methods.

Table 2: Examples of Photoredox Catalytic Reactions with Sodium Sulfinates

Reaction Type Reactants Catalyst Key Intermediate Product
Sulfonylative Pyridylation Styrene, Pyridine, Sodium Sulfinate Organic Dye (e.g., DPA) Sulfonyl Radical β-Sulfonyl Pyridine
Aerobic Oxidative Sulfonylation Alkyne, Sodium Sulfinate Photocatalyst Sulfonyl Radical β-Keto Sulfone
Reductive Sulfonylation Aryl Halide, Sodium Sulfinate Photocatalyst Aryl Radical (Hetero)aryl Sulfone

In some instances, sulfinates can also act as closed-shell radical acceptors under reductive photocatalytic conditions, providing a versatile platform for the synthesis of diverse (hetero)aryl sulfones from aryl halides. rsc.org

Electrochemical Synthesis Routes Involving Sulfinate Salts

Electrochemical methods offer a green and efficient alternative for generating sulfonyl radicals from sodium sulfinates, avoiding the need for stoichiometric chemical oxidants. nih.govresearchgate.net By applying an electric current, sulfinate anions can be easily oxidized at the anode to form the corresponding sulfonyl radicals, which can then participate in various synthetic transformations. researchgate.net

This strategy has been employed for the synthesis of a wide range of sulfur-containing compounds, including sulfones, sulfonamides, and thiosulfonates. researchgate.net For instance, the electrochemical synthesis of vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins has been reported. nih.gov Additionally, electrochemical oxidative cross-coupling reactions of sodium arenesulfinates with thiophenols or phenols, using sodium iodide as both a redox catalyst and supporting electrolyte, provide an environmentally friendly route to thiosulfonates and sulfonate esters. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. By analyzing the magnetic properties of atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained.

Proton (¹H) NMR for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift of a proton is influenced by the electron density of its surroundings. In Sodium Naphthalene-1-sulfinate, the protons are attached to the naphthalene (B1677914) ring system. The electron-withdrawing nature of the sulfinate group (-SO₂Na) influences the chemical shifts of the aromatic protons.

Due to the limited availability of specific experimental ¹H NMR data for this compound in public databases, a detailed experimental spectrum cannot be presented. However, based on the structure, the aromatic protons would be expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, characteristic of aromatic compounds. The specific chemical shifts and coupling patterns would provide insight into the substitution pattern on the naphthalene ring. For comparison, the related compound, Sodium 2-naphthalenesulfonate, in DMSO-d₆, exhibits proton signals at approximately 8.23, 7.99, 7.93, 7.90, 7.79, and 7.54 ppm chemicalbook.com.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms in this compound are influenced by their local electronic environment.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable technique for identifying functional groups present in a compound. For this compound, key vibrational modes would be associated with the sulfinate group and the aromatic naphthalene ring.

Although a specific experimental IR spectrum for this compound is not provided, the characteristic absorption bands can be predicted. The sulfinate group (S=O) typically exhibits strong stretching vibrations in the region of 1000-1100 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is generally weaker and appears at lower wavenumbers. For the related compound, Sodium 1-naphthalenesulfonate, IR spectra have been recorded using KBr wafer and ATR-IR techniques nih.gov.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

While experimental mass spectrometry data for this compound is scarce, predicted data for its parent acid, naphthalene-1-sulfinic acid, is available. This data can provide insights into the expected mass spectrometric behavior. The predicted collision cross-section (CCS) values for various adducts of naphthalene-1-sulfinic acid have been calculated, which can be useful in advanced mass spectrometry techniques for structural analysis uni.lu.

Adductm/zPredicted CCS (Ų)
[M+H]⁺193.03178135.1
[M+Na]⁺215.01372144.2
[M-H]⁻191.01722138.9
[M+NH₄]⁺210.05832155.7
[M+K]⁺230.98766140.4
[M+H-H₂O]⁺175.02176129.9
[M+HCOO]⁻237.02270152.3
[M+CH₃COO]⁻251.03835178.3
[M+Na-2H]⁻212.99917140.9
[M]⁺192.02395136.7
[M]⁻192.02505136.7

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of ultraviolet or visible light by a molecule, leading to the promotion of electrons from a ground electronic state to an excited state. This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the naphthalene ring in this compound.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* electronic transitions within the naphthalene chromophore. The position and intensity of these bands are sensitive to the substitution on the aromatic ring. While a specific spectrum for the sulfinate is not available, the UV-Vis spectra of naphthalene and its derivatives generally exhibit strong absorptions in the ultraviolet region researchgate.netlibretexts.org. The presence of the sulfinate group may cause a slight shift in the absorption maxima compared to unsubstituted naphthalene.

X-ray Crystallographic Analysis for Solid-State Molecular and Supramolecular Structures

Currently, there is no publicly available X-ray crystallographic data for this compound. Such an analysis would provide invaluable information on the solid-state conformation of the naphthalene ring, the geometry of the sulfinate group, and the coordination environment of the sodium cation. Furthermore, it would reveal the nature of intermolecular interactions, such as π-stacking or hydrogen bonding, which govern the packing of the molecules in the crystal lattice.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

The application of GPC to polymers derived from naphthalene-based monomers provides valuable insights into their molecular characteristics. For example, in the study of multi-block copolymers consisting of sulfonated poly(p-phenylene) and naphthalene-containing poly(arylene ether ketone), GPC was employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) of the synthesized polymers. scribd.com The analysis was conducted using a GPC system equipped with a UV/Vis detector, with dimethylacetamide (DMAc) containing 0.05 M LiBr as the eluent at 50 °C. scribd.com

The research findings for a series of these naphthalene-containing copolymers, designated as SPPNBP, are summarized in the interactive data table below. The table presents the inherent viscosity, number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for different copolymer compositions.

The data reveals that as the inherent viscosity of the SPPNBP copolymers increases, there is a corresponding increase in both the number-average and weight-average molecular weights. scribd.com This trend is expected, as higher viscosity is generally indicative of longer polymer chains. The polydispersity indices for these polymers are around 2.0, which is typical for step-growth polymerization reactions.

Furthermore, GPC can be utilized to assess the chemical stability of these polymers. After subjecting the copolymer membranes to a Fenton test, which simulates oxidative degradation, GPC analysis showed a shift in the elution curves towards lower molecular weights. This indicates a reduction in the polymer chain length due to degradation. The following table provides a summary of the GPC data for the SPPNBP copolymers before and after the Fenton test.

The data clearly shows a decrease in both Mn and Mw for all copolymers after the Fenton test, confirming that some degree of chain scission has occurred. scribd.com However, the polydispersity index remains relatively stable, suggesting that the degradation process is not highly selective towards a specific chain length.

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining molecular geometries, electronic properties, and vibrational frequencies.

Research on naphthalene (B1677914) derivatives has utilized DFT calculations to understand their electronic properties. For instance, studies on naphthalene derivatives with hydroxyl groups have employed DFT to determine their electronic characteristics. researchgate.net The geometry of isolated molecules can be optimized using DFT methods, such as at the B3LYP/6-311++G(d,p) level of theory, to find the most stable conformation. researchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is crucial for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap implies higher reactivity.

In a study on a naphthalene-based crystal structure with pyridylimine-binding units, DFT calculations were performed to investigate the ligand's HOMO, LUMO, and charge distribution. mdpi.com Such analyses help in understanding the regions of the molecule that are electron-donating (HOMO) or electron-accepting (LUMO), which is vital for predicting its interaction with other chemical species.

Table 1: Theoretical Calculation Parameters for a Naphthalene-Based Ligand The following is an example of typical data obtained from DFT calculations for a related naphthalene derivative.

ParameterValueBasis Set
HOMO Energy-0.217 eV6-311+(2d, p)
LUMO Energy-0.088 eV6-311+(2d, p)
Energy Gap (LUMO-HOMO)0.129 eV6-311+(2d, p)

Data adapted from a study on N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine). mdpi.com

These computational approaches provide a foundational understanding of the intrinsic electronic properties of the naphthalene scaffold, which are essential for predicting the behavior of derivatives like Sodium Naphthalene-1-sulfinate.

Molecular Docking Studies for Ligand-Receptor Interactions (for related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery and for understanding the mechanism of action of bioactive compounds. While specific docking studies on this compound are not widely available, research on related sulfonate and sulfonamide compounds provides valuable insights into their potential ligand-receptor interactions.

Sulfonamide derivatives, which are structurally related to sulfinates, are frequently studied using molecular docking to predict their binding affinities with protein targets. nih.govsemanticscholar.org For example, novel sulfonamide derivatives have been docked against the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) to estimate their binding energy. nih.gov In one such study, a library of compounds was screened, and a sulfonamide derivative showed a strong binding affinity of -8.1 kcal/mol. nih.gov

In another study, pyrazole (B372694) N-aryl sulfonate derivatives were investigated as selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.com Molecular docking simulations demonstrated that these compounds could effectively bind to the active site of COX-2, with calculated binding energies as low as -9.1 kcal/mol. mdpi.com

The primary objective of molecular docking is to identify a ligand-receptor complex with an optimized conformation and a low binding free energy, which suggests a stable interaction. semanticscholar.org The docking process involves placing the ligand into the binding site of the target and ranking the different poses based on a scoring function.

Table 2: Example Binding Energies of Related Sulfonate/Sulfonamide Compounds with Protein Targets

Compound ClassProtein TargetLowest Binding Energy (kcal/mol)
Sulfonamide derivativeDihydropteroate Synthase (DHPS)-8.1
Pyrazole N-aryl sulfonate (Compound 4b)Cyclooxygenase-2 (COX-2)-9.1
Pyrazole N-aryl sulfonate (Compound 4d)Cyclooxygenase-2 (COX-2)-8.7
Cyclic sulfonamide derivativeSARS-CoV-2 3CLpro-1.33 (Crash score)

Data compiled from various molecular docking studies on related compounds. nih.govmdpi.comnih.gov

These studies highlight the utility of molecular docking in evaluating the interaction potential of compounds containing sulfonate or related functional groups with biological targets.

Adsorption Energy Calculations in Surface Science Contexts

Adsorption is the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface. The strength of this adhesion can be quantified by calculating the adsorption energy. Computational methods are employed to understand the interactions between adsorbates like naphthalene derivatives and various surfaces, which is relevant for applications in areas such as environmental remediation and material science.

Molecular dynamics (MD) simulations and DFT are used to investigate adsorption phenomena. For example, the adsorption behavior of naphthalene on mineral surfaces like montmorillonite (B579905) and kaolinite (B1170537) has been studied using MD simulations. mdpi.com These simulations calculate the interaction energy between naphthalene and the surface, revealing the nature and strength of the adsorption. The results showed that montmorillonite had a stronger interaction with naphthalene than kaolinite, primarily due to a larger electrostatic interaction energy. mdpi.com

Theoretical calculations can also verify experimental findings in competitive adsorption scenarios. In a study involving the adsorption of naphthalene and phenanthrene (B1679779) on activated carbon, theoretical calculations confirmed the preferential adsorption of phenanthrene. rsc.org The study suggested that π-π interactions between the π-electrons of the naphthalene rings and active sites on the carbon surface play a major role in the adsorption process. rsc.org

The interaction energy is a key parameter derived from these calculations. It represents the energy change when the adsorbate molecule interacts with the surface. A more negative interaction energy typically indicates stronger adsorption.

Table 3: Interaction Energies of Naphthalene with Different Surfaces

AdsorbateSurfaceInteraction Energy (kcal/mol)Primary Interaction Type
NaphthaleneMontmorillonite-39.69Electrostatic and van der Waals
NaphthaleneKaolinite (Alumina octahedral surface)-28.74van der Waals and Hydrogen bond
NaphthaleneKaolinite (Silicon tetrahedral surface)-24.32van der Waals

Data adapted from a molecular dynamics simulation study. mdpi.com

These computational investigations into adsorption energies are fundamental to understanding how molecules like this compound behave at interfaces, which is critical for its application as a surfactant and dispersing agent. researchgate.netnih.gov

Advanced Materials Science and Chemical Engineering Research Applications

Design and Characterization of Naphthalene (B1677914) Sulfonate-Based Ionic Liquids

The unique properties of ionic liquids (ILs), such as low volatility, high thermal stability, and tunable solvency, make them highly attractive for various applications. Naphthalene sulfonate-based ILs, in particular, are being investigated for their enhanced surfactant capabilities.

Synthetic Strategies for Novel Ionic Liquid Systems

The synthesis of naphthalene sulfonate-based ionic liquids is a multi-step process designed to overcome the limitations of traditional sodium salts, such as low water solubility. nih.govnih.gov A common strategy involves a three-step procedure. frontiersin.org First, a precursor, sodium 4-(n-octyl)naphthalene-1-sulfonate, is synthesized through the alkylation of 1-bromonaphthalene, followed by sulfonation and neutralization. frontiersin.org Subsequently, the desired organic cations are introduced via a metathesis reaction with previously synthesized simple ionic liquids. frontiersin.org This approach allows for the incorporation of various cations, such as imidazolium, pyrrolidinium, and pyridinium, to create a range of surface-active ionic liquids. nih.govnih.gov

Alternative synthetic routes, such as the Wurtz–Fittig reaction, have also been employed to produce various alkylnaphthalene sulfonates. nih.gov This method allows for the synthesis of these compounds with different alkyl chain lengths (e.g., C6, C8, C10), which influences their subsequent surfactant properties. frontiersin.org Furthermore, Friedel-Crafts reactions using acidic catalysts and olefins as alkylating agents provide another pathway to synthesize alkylated naphthalene precursors for these ionic liquids. rsc.org These synthetic strategies are pivotal in tuning the final properties of the ionic liquids for specific applications.

Fundamental Studies on Interfacial Tension Reduction Mechanisms in Multiphase Systems

The primary mechanism by which naphthalene sulfonate-based ionic liquids reduce interfacial tension (IFT) in multiphase systems, such as oil and water, is through their amphiphilic nature. These molecules possess a hydrophilic sulfonate head and a hydrophobic naphthalene tail, which may be further functionalized with alkyl chains. This structure allows them to adsorb at the oil-water interface, effectively reducing the direct contact between the two immiscible fluids. rsc.org

Molecular dynamics simulations have revealed that beyond simply occupying interfacial space, these surfactant molecules increase the disorder, or entropy, at the interface. rsc.org This increase in interfacial entropy is a significant driving force for the reduction of IFT. rsc.org The packing and orientation of the naphthalene sulfonate molecules at the interface are crucial. A more disordered and flexible interfacial film leads to a more significant reduction in IFT compared to a highly ordered film. rsc.org The large organic cations in the ionic liquid structure also contribute to a decrease in the melting point of the compound, enhancing its utility in liquid formulations. frontiersin.org

Analysis of Surfactant Behavior and Aggregation Phenomena in Aqueous Formulations

The surfactant behavior of naphthalene sulfonates in aqueous solutions is characterized by their tendency to form micelles above a certain concentration, known as the critical micelle concentration (CMC). nih.govnih.gov The CMC is a key parameter indicating the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate the interface and begin forming micelles. Naphthalene sulfonate-based ionic liquids have demonstrated lower CMC values compared to their sodium sulfonate precursors. nih.gov

The aggregation properties are influenced by the molecular structure, particularly the length of the alkyl chain. For sodium 1-(n-alkyl)naphthalene-4-sulfonates, the logarithmic CMC decreases linearly as the effective carbon atom number of the alkyl chain increases. nih.gov Similarly, the mean micelle aggregation number, which is the average number of surfactant molecules in a micelle, increases with the length of the alkyl chain. nih.gov However, the aggregation of these alkylnaphthalene sulfonates is less sensitive to the increase in the alkyl chain length compared to alkylsulfonates and alkylbenzene sulfonates. nih.gov

Fluorescence probe studies have been utilized to investigate the microenvironment of these micelles. nih.gov The micropolarity within the micelles of alkylnaphthalene sulfonates is less sensitive to the increase in alkyl chain length and is lower than that of sodium dodecyl sulfate (B86663) (SDS). nih.gov Conversely, the microviscosity within these micelles increases with a longer alkyl chain. nih.gov These findings indicate that the naphthyl rings have a notable effect on the micellization behavior of these surfactants. nih.gov

SurfactantCMC (mmol/kg)Surface Tension at CMC (γcmc) (mN/m)
Na[ONS]3.8641.0
[C1Pyr][ONS]1.237.4
[C1C6Im][ONS]0.429.7
[C2Py][ONS]1.135.8
[C4Py][ONS]0.835.2

This table presents the critical micelle concentration (CMC) and surface tension at the CMC for sodium 4-(n-octyl)naphthalene-1-sulfonate (Na[ONS]) and several of its ionic liquid derivatives in aqueous solutions at 298.15 K and 0.1 MPa. nih.govfrontiersin.org

Fundamental Research in Enhanced Oil Recovery (EOR) Formulations

Sodium naphthalene sulfonate and its derivatives are extensively studied for their potential in chemical enhanced oil recovery (EOR) due to their ability to mobilize residual oil trapped in reservoir rock. researchgate.net

Elucidation of Interfacial Tension Reduction Mechanisms in Crude Oil/Water Systems

In crude oil/water systems, the primary mechanism for enhanced oil recovery by naphthalene sulfonate surfactants is the significant reduction of interfacial tension. researchgate.net This reduction allows for the mobilization of oil that is trapped by capillary forces. The amphiphilic nature of these surfactants leads them to accumulate at the oil-water interface, forming a film that lowers the IFT. rsc.org

The effectiveness of IFT reduction is dependent on several factors, including the surfactant's molecular structure, its concentration, and the composition of both the oil and aqueous phases (e.g., salinity and pH). nih.gov For instance, alkyl methylnaphthalene sulfonates have been shown to reduce the IFT between Shengli crude oil and water to ultra-low values, even in the absence of alkali. researchgate.net The interaction between the surfactant and naturally occurring surface-active components in the crude oil, such as naphthenic acids, can lead to a synergistic reduction in IFT. nih.gov The "size compatibility" between the surfactant molecules and these crude oil components is a determining factor in achieving ultra-low IFT. tandfonline.com

Investigation of Synergistic Effects with Co-Surfactants in EOR Systems

The performance of naphthalene sulfonate surfactants in EOR can be significantly enhanced through synergistic interactions with co-surfactants and other chemical agents, such as alkali and polymers. researchgate.net The combination of an anionic surfactant, like sodium naphthalene sulfonate, with a nonionic surfactant often results in a greater reduction in IFT than either surfactant could achieve alone. nih.gov This synergy arises from the favorable molecular interactions between the different surfactant types at the oil-water interface. nih.gov

Alkali plays a crucial role in these synergistic formulations. It can react with acidic components in the crude oil to generate soaps in situ, which act as additional surfactants. nih.gov This process, known as alkaline-surfactant (AS) flooding, can lead to the formation of microemulsions that further reduce IFT. nih.gov Furthermore, the presence of alkali can significantly reduce the adsorption of the primary anionic surfactant onto the reservoir rock, making the process more efficient and cost-effective. nih.gov The optimal formulation for EOR depends on a delicate balance of the concentrations of the alkylnaphthalene sulfonate, alkali, and any co-surfactants, as well as the properties of the crude oil. nih.gov

Surfactant SystemInterfacial Tension (mN/m)Additional Oil Recovery (% OOIP)
Tergitol 15-S-12 and PEG 6000.67217.73
Anionic-Nonionic Mixture with SiO2 NPsSignificantly Reduced12.73
Alkyl Methylnaphthalene SulfonatesDown to 10⁻⁶Not specified

This table provides examples of interfacial tension reduction and additional oil recovery achieved with synergistic surfactant systems in enhanced oil recovery applications. OOIP stands for Original Oil in Place. researchgate.netdoaj.orgnih.gov

Rheological Modification of Complex Suspensions and Dispersing Agent Functionality

Impact on Particle Dispersion and Flocculation Dynamics

The primary function of a dispersing agent is to counteract the van der Waals forces of attraction between particles, which can lead to flocculation and sedimentation. By introducing electrostatic and steric repulsive forces, dispersants like those in the naphthalene sulfonate family can effectively stabilize suspensions. chinalignin.comligninchina.com This stabilization is crucial in various industrial applications, including the formulation of paints, ceramics, and concrete, where the uniform distribution of particles is paramount for the final product's performance. ligninchina.comjufuchemtech.comgreenagrochem.com The effectiveness of these dispersants is often evaluated by measuring changes in particle size distribution and zeta potential, which is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles.

Rheological Characterization of Modified Suspensions

The introduction of a dispersing agent can significantly alter the rheological properties of a suspension, such as its viscosity and yield stress. By preventing particle agglomeration, the suspension becomes more fluid and easier to handle. This is particularly evident in the use of sodium naphthalene sulfonate formaldehyde (B43269) condensates as superplasticizers in concrete, where they can reduce the water-to-cement ratio while maintaining workability. polymerchem.org This reduction in water content leads to a denser, stronger final product. greenagrochem.com The rheological behavior of such modified suspensions is often characterized as "shear-thinning," where the viscosity decreases with an increasing rate of shear. acs.org

Environmental Chemistry and Degradation Studies

Advanced Oxidation Processes (AOPs) for Naphthalene (B1677914) Sulfonate Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). researchgate.net For naphthalene sulfonates, AOPs have been investigated as a promising method for their degradation due to their high efficiency in breaking down these recalcitrant molecules. researchgate.netresearchgate.net

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂), is an effective AOP for the degradation of naphthalene and its sulfonated derivatives. d-nb.infoekb.eg When TiO₂ is irradiated with UV light, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (·OH), which are powerful oxidizing agents that can break down the aromatic structure of naphthalene sulfonates. ekb.egskums.ac.ir

The mechanism involves the adsorption of the naphthalene sulfonate molecule onto the surface of the TiO₂ catalyst. The photogenerated hydroxyl radicals then attack the aromatic ring, leading to a series of hydroxylation and ring-opening reactions, ultimately resulting in the mineralization of the compound into carbon dioxide, water, and sulfate (B86663) ions. d-nb.info The efficiency of the process is influenced by several factors, including the pH of the solution, the concentration of the catalyst, and the intensity of the light source. ekb.egsemanticscholar.org For instance, the maximum removal of naphthalene (93.55%) using sulfur and nitrogen-doped TiO₂ was achieved at a pH of 5. skums.ac.ir While TiO₂ has proven effective, studies have shown that in some cases, its application for commercial naphthalene sulphonic acid treatment might not yield significant efficiency on its own. researchgate.net

ParameterOptimal ConditionNaphthalene Removal Efficiency (%)Reference
Catalyst Sulfur and Nitrogen doped TiO₂ (0.25 g)93.55 skums.ac.ir
pH 593.55 skums.ac.ir
Contact Time 90 minutes93.55 skums.ac.ir
Irradiation Sunlight93.55 skums.ac.ir
Catalyst Pristine Aeroxide P25 TiO₂~85 uni-hannover.de
Contact Time 240 minutes~85 uni-hannover.de
Irradiation UV~85 uni-hannover.de

Fenton and photo-Fenton processes are highly effective AOPs for the degradation of naphthalene sulfonates. researchgate.net The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and an iron salt (typically Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV light, which promotes the recycling of Fe³⁺ back to Fe²⁺ and generates additional hydroxyl radicals, thereby accelerating the degradation rate. researchgate.net

Studies on commercial naphthalene sulfonates, such as H-acid, have demonstrated significant removal of Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) using these methods. deswater.comtandfonline.com For a synthetic wastewater containing H-acid, optimized photo-Fenton-like conditions (pH 5.0, 1.5 mM Fe³⁺, 35 mM H₂O₂) resulted in 82% COD and 51% TOC removal in 24 minutes. tandfonline.com The efficiency of the Fenton process is heavily dependent on the concentration of the ferrous ion; increasing the Fe²⁺ concentration can considerably accelerate the treatment performance. researchgate.net Crucially, toxicity tests have shown that no toxic intermediate products were formed during the photo-Fenton oxidation of H-acid. deswater.comtandfonline.com

ProcessPollutantInitial COD (mg/L)ConditionsReaction Time (min)COD Removal (%)TOC Removal (%)Reference
Photo-Fenton-likeH-acid450pH=5.0; Fe³⁺=1.5 mM; H₂O₂=35 mM248251 tandfonline.com
Photo-Fenton-likeH-acid450pH=5.0; Fe³⁺=1.0 mM; H₂O₂=40 mM126744 tandfonline.com
FentonCommercial Naphthalene Sulphonic Acid-pH=3; Fe²⁺=1-10 mM; H₂O₂=20 mM-AppreciableAppreciable researchgate.net
Photo-FentonCommercial Naphthalene Sulphonic Acid-pH=3; Fe²⁺/H₂O₂/UV-A-Significant ImprovementSignificant Improvement researchgate.net

Ozonation is another AOP that has been successfully applied to the degradation of naphthalene sulfonic acids (NSAs). nih.gov Ozone can react with organic compounds through two main pathways: direct reaction with the molecule or indirect reaction via the hydroxyl radicals produced from ozone decomposition in water. researchgate.net The reactivity of ozone with naphthalene sulfonates decreases as the number of sulfonic groups on the aromatic ring increases. researchgate.net

The degradation process involves an initial attack by ozone on the double bonds of the naphthalene ring, leading to ring cleavage via 1,3-dipolar cycloaddition. researchgate.net This results in the formation of more oxidized organic acids and sulfate ions. researchgate.net Studies have shown that ozonation can effectively remove COD and TOC from aqueous solutions of NSAs. For example, at an ozone dose rate of 5.56 mg min⁻¹ l⁻¹, over 40% of the COD of several NSAs was eliminated within 2 hours. nih.gov A key benefit of ozonation is its ability to significantly increase the biodegradability of the wastewater, making it a suitable pre-treatment for a subsequent biological stage. nih.govresearchgate.net

Sulfate radical-based AOPs (SR-AOPs) are an emerging and highly effective technology for treating recalcitrant organic pollutants. frontiersin.orgnih.gov Sulfate radicals (SO₄•⁻) are typically generated by activating persulfate (PS) or peroxymonosulfate (B1194676) (PMS) with heat, UV light, or transition metals. nih.govmdpi.com These radicals have a high redox potential (2.5–3.1 V) and a longer half-life compared to hydroxyl radicals, allowing for efficient degradation of contaminants over a wide pH range. frontiersin.orgnih.gov

The degradation of H-acid (a naphthalene disulfonic acid) has been studied using activated persulfate. nih.gov The process involves the opening of the naphthalene ring, with degradation products identified as phthalic anhydride (B1165640) and terephthalic acid. nih.gov However, this process showed low mineralization, with a TOC removal rate of only 16%. nih.gov When using SR-AOPs for naphthalene degradation in the presence of nitrite (B80452) (NO₂⁻), there is a potential risk of forming toxic nitrated naphthalene products. nih.gov

Activation MethodPollutantConditionsReaction Time (min)Removal Rate (%)NotesReference
Alkali-activated PSH-acidCaO up to 1250 mg/L10082.8- nih.gov
Thermally-activated PSH-acid65°C-77.5Apparent activation energy: 37.85 kJ/mol nih.gov
Heat-activated PDSNaphthalene10 μM NAP, 10 μM NO₂⁻120-Total yield of nitrated products reached 0.730 μΜ nih.gov

Biodegradation Pathways and Environmental Fate Assessment

The environmental fate of naphthalene sulfonates is significantly influenced by microbial degradation. While the sulfonate group makes these compounds resistant to natural attenuation, various microorganisms have demonstrated the ability to utilize them as a source of carbon and energy under specific conditions. nih.gov

Aerobic Degradation: Under aerobic conditions, bacteria can degrade naphthalene sulfonates by first incorporating molecular oxygen to hydroxylate the aromatic ring. nih.gov The enzymes involved, typically oxidoreductases, initiate the breakdown by forming a dihydrodiol. This is followed by the spontaneous elimination of the sulfite (B76179) group to yield 1,2-dihydroxynaphthalene. nih.gov This intermediate then enters the classical naphthalene degradation pathway, being further catabolized via the catechol or gentisate route into central carbon pathway intermediates. nih.govethz.ch The complete mineralization of these compounds can often be achieved by mixed bacterial consortiums that harbor complementary catabolic pathways. nih.gov Some fungi, like the white-rot fungus Pleurotus ostreatus, can also biodegrade naphthalene sulfonate polymers by reducing their polymerization grade, which significantly increases the biodegradability of the wastewater for subsequent treatment with activated sludge. researchgate.net

Anaerobic Degradation: Anaerobic degradation of naphthalene and its derivatives can occur with electron acceptors other than oxygen, such as nitrate (B79036) or sulfate. nih.govnih.govresearchgate.net Sulfate-reducing bacteria have been shown to degrade naphthalene, often initiating the process through carboxylation to form 2-naphthoic acid. nih.govuni-konstanz.de This intermediate is then further metabolized. nih.gov Studies with enrichment cultures have demonstrated the ability of microbial consortia to degrade naphthalene under anaerobic, anoxic, and aerobic conditions, achieving removal rates of 90% to 94.8%. researchgate.net Pure cultures of bacteria, phylogenetically diverse within the gamma proteobacteria, have been isolated that are capable of nitrate-dependent anaerobic naphthalene degradation and mineralization. nih.gov

Hydrolysis Stability Investigations in Aquatic Environments

The hydrolytic stability of a chemical compound is a critical parameter in assessing its persistence and ultimate fate in aquatic environments. Hydrolysis is an abiotic degradation process that involves the reaction of a substance with water, leading to the cleavage of chemical bonds. The rate of this reaction is influenced by factors such as the chemical structure of the compound, pH, and temperature of the water. For Sodium Naphthalene-1-sulfinate, understanding its potential to undergo hydrolysis is essential for predicting its environmental behavior.

The hydrolysis half-life of a substance is the time it takes for half of the initial concentration of the substance to degrade via reaction with water. For Sodium Naphthalene-1-sulphonate, the estimated half-life values suggest a high degree of stability in aquatic environments. greenagrochem.com

Table 1: Hydrolysis Half-Life of Sodium Naphthalene-1-sulphonate at 25°C

pHHalf-Life (t½)Hydrolysis Rate Constant (k)
75 - 6 years0.038 - 0.040 L/mol-sec
8200 - 211 days0.038 - 0.040 L/mol-sec

Data based on the structurally similar compound Sodium Naphthalene-1-sulphonate. greenagrochem.com

The data indicates that at a neutral pH of 7, the half-life of Sodium Naphthalene-1-sulphonate is in the range of 5 to 6 years. greenagrochem.com Even under slightly alkaline conditions at pH 8, the half-life is estimated to be between 200 and 211 days. greenagrochem.com These long half-lives lead to the classification of the compound as not hydrolysable. greenagrochem.com The stability of naphthalene sulfonates is further supported by their general resistance to acids and alkalis.

Given that the sulfonate group is generally more resistant to hydrolysis than the sulfinate group, it is reasonable to infer that this compound would also exhibit a high degree of stability in aquatic environments. The carbon-sulfur bond in aromatic sulfinates is strong, and its cleavage through hydrolysis is not a favored reaction pathway under normal environmental temperature and pH conditions. Therefore, based on the available data for its close analogue, hydrolysis is not expected to be a significant degradation pathway for this compound in aquatic ecosystems.

Future Research Directions and Emerging Paradigms

Integration with Sustainable and Green Chemistry Methodologies

The principles of green chemistry, which emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a significant avenue for future research involving Sodium Naphthalene-1-sulfinate. While sulfinate salts are recognized for their functional versatility, their application within more environmentally sustainable frameworks is an area ripe for development. concordia.ca

Future research should focus on the following areas:

Atom Economy: Investigating novel reaction pathways that maximize the incorporation of all atoms from the starting materials, including the naphthalene-1-sulfinate moiety, into the final product. This involves designing reactions that minimize byproduct formation.

Use of Renewable Feedstocks: Exploring the synthesis of naphthalene-based precursors from renewable sources rather than petroleum-based feedstocks. While challenging, this aligns with the long-term goals of sustainable chemistry.

Biodegradability: A crucial aspect of green chemistry is the environmental fate of chemicals. Research into the biodegradability of this compound and its derivatives is essential. While related compounds like alkyl naphthalene (B1677914) sulfonates are noted to be ultimately biodegradable, specific studies on the sulfinate are needed. neaseco.comgreenagrochem.com The structural difference—a direct sulfur-carbon bond in the sulfinate versus a sulfur-oxygen bond in a sulfonate ester—may influence microbial degradation pathways.

Solvent Selection: Moving away from traditional volatile organic compounds (VOCs) towards greener solvents such as water, supercritical fluids, or ionic liquids for reactions involving this compound. Its water solubility is an advantageous property to be exploited in developing aqueous reaction media. researchgate.net

Green Chemistry PrincipleFuture Research Focus for this compound
Prevention Developing high-yield syntheses of sulfonylated compounds with minimal waste.
Atom Economy Designing catalytic cycles where the sulfinate group is efficiently transferred.
Less Hazardous Synthesis Exploring enzymatic or biocatalytic routes for transformations.
Safer Solvents & Auxiliaries Optimization of reactions in aqueous media or biodegradable solvents.
Energy Efficiency Development of reactions that proceed at ambient temperature and pressure.
Renewable Feedstocks Investigating bio-based routes to naphthalene precursors.
Reduce Derivatives Promoting one-pot reactions to avoid protection/deprotection steps.
Catalysis Expanding the scope of catalytic (vs. stoichiometric) reactions.
Design for Degradation Studying the environmental persistence and biodegradation pathways.

Exploration of Novel Catalytic and Electrocatalytic Applications

The sulfinate group is known to participate in a variety of catalytic processes, acting as a precursor to sulfonyl radicals or participating in metal-catalyzed cross-coupling reactions. concordia.canih.gov Future research will likely expand the catalytic and electrocatalytic applications of this compound.

Key research directions include:

Photoredox Catalysis: Utilizing visible light to initiate reactions involving the generation of naphthalene-1-sulfonyl radicals from this compound. This approach offers a mild and green alternative to traditional radical initiation methods.

Electrosynthesis: Investigating the electrochemical oxidation or reduction of this compound to generate reactive intermediates. Anodic oxidation can produce sulfonyl radicals for use in reactions like radical-polar crossover reactions or cyclizations. nih.gov This method avoids the need for chemical oxidants, aligning with green chemistry principles.

Dual Catalysis: Designing systems that combine a metal catalyst with an organocatalyst or a photoredox catalyst to enable novel transformations of this compound that are not possible with a single catalytic system.

Asymmetric Catalysis: Developing chiral catalysts that can control the stereochemistry of reactions involving the addition of the naphthalene-1-sulfonyl group to prochiral substrates, leading to the synthesis of enantiomerically enriched sulfones.

Catalytic ApproachPotential Application with this compoundResearch Goal
Photoredox Catalysis Generation of sulfonyl radicals for addition to alkenes/alkynes.Mild, light-driven synthesis of complex sulfones.
Electrocatalysis Anodic oxidation for sulfonyl radical formation.Oxidant-free synthesis and mechanistic studies.
Metal-Catalyzed Cross-Coupling Palladium or Copper-catalyzed coupling with aryl halides/boronic acids.Efficient C-S and C-C bond formation.
Asymmetric Catalysis Enantioselective sulfono-functionalization of olefins.Synthesis of chiral sulfones for pharmaceutical applications.

Development of Advanced Functional Materials and Nanocomposites

The incorporation of the naphthalene moiety, with its rigid and aromatic structure, into larger molecular architectures can impart unique properties. Future research is expected to leverage this compound as a building block for advanced functional materials.

Emerging areas of investigation include:

Conductive Polymers: While research has highlighted the role of sulfonated naphthalenes as dopants in conductive polymers, the specific use of the sulfinate as a monomer or precursor is less explored. nbinno.com Future work could involve the electropolymerization of functionalized naphthalene sulfinates or their incorporation into polymer backbones to create materials with tailored electronic properties for sensors or organic electronics.

Hydrogels: The sulfinate group can be oxidized to a sulfonate, which is a common functional group in the formation of hydrogels. Research could explore the in-situ oxidation of naphthalene sulfinate-containing polymers to trigger hydrogel formation for applications in drug delivery or tissue engineering. nbinno.com

Nanocomposites: Incorporating this compound or its derivatives into nanocomposite materials. For example, modifying the surface of nanoparticles (e.g., silica, titanium dioxide) with this compound could improve their dispersibility in polymer matrices or impart specific functionalities.

Responsive Materials: Designing polymers containing the naphthalene-1-sulfinate group that respond to external stimuli such as pH, light, or an electrical potential. The redox activity of the sulfinate group could be exploited to create materials that change their properties on demand.

In-depth Mechanistic Elucidation of Complex Reaction Systems

While this compound is used in various transformations, a detailed mechanistic understanding is often lacking. Future research will require sophisticated computational and experimental techniques to elucidate the complex reaction pathways.

Key areas for mechanistic investigation:

Radical vs. Ionic Pathways: Many reactions involving sulfinates can proceed through either radical or ionic intermediates. Detailed studies using radical scavengers, kinetic isotope effects, and computational modeling are needed to distinguish between these pathways under different reaction conditions. concordia.ca

Role of Catalysts: For metal-catalyzed reactions, in-depth studies are required to understand the catalyst's role, including its oxidation state, the nature of the active catalytic species, and the ligand effects in processes like desulfinative coupling. concordia.ca

Single Electron Transfer (SET) Processes: The involvement of SET pathways in the reactions of this compound, particularly in oxidative coupling reactions, needs to be thoroughly investigated. nih.gov This includes identifying the species involved in the electron transfer and the subsequent reaction steps.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction transition states, predict reaction outcomes, and provide insights into the electronic effects of the naphthalene ring on the reactivity of the sulfinate group. This can help in optimizing reaction conditions and designing more efficient synthetic routes.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing Sodium Naphthalene-1-sulfinate?

Answer:
Synthesis typically involves sulfonation of naphthalene followed by neutralization with sodium hydroxide. Key steps include:

  • Purification : Recrystallization from ethanol/water mixtures to achieve ≥98% purity (as per industrial standards).
  • Characterization :
    • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm sulfonate group positioning (δ 7.5–8.5 ppm for aromatic protons).
    • Elemental Analysis : Verify stoichiometry (C10_{10}H7_7NaO2_2S) via combustion analysis.
    • HPLC : Assess purity and detect residual solvents.
  • Documentation : Follow standardized reporting guidelines (e.g., Beilstein Journal protocols) to ensure reproducibility, including detailed solvent ratios and reaction temperatures .

Advanced: How can contradictions in toxicological data across studies be systematically resolved?

Answer:
Contradictions often arise from variability in exposure routes, species sensitivity, or experimental design. Address these by:

  • Systematic Review : Follow the 8-step framework (e.g., ATSDR guidelines):
    • Literature Search : Use Boolean terms (e.g., "naphthalene sulfonate AND toxicity") across PubMed, Web of Science, and TOXLINE .
    • Risk of Bias Assessment : Apply tools like Table C-6/C-7 to evaluate randomization, blinding, and outcome reporting in animal/human studies .
    • Confidence Rating : Classify studies as "High" (4/4 criteria met) to "Very Low" (0/4) based on methodological rigor .
  • Meta-Analysis : Use statistical models (e.g., random-effects) to harmonize dose-response relationships across species .

Basic: What are the stability considerations for this compound under laboratory conditions?

Answer:

  • Storage : Store at 2–8°C in airtight, moisture-resistant containers to prevent hydrolysis.
  • Degradation Monitoring :
    • UV-Vis Spectroscopy : Track absorbance at 254 nm (aromatic ring stability) over time.
    • pH Stability : Test solubility and decomposition in aqueous buffers (pH 4–10) to simulate physiological conditions.
  • Environmental Factors : Avoid prolonged exposure to light or oxidizing agents, which accelerate sulfonate group degradation .

Advanced: What methodologies are used to assess the environmental impact of this compound?

Answer:

  • Partitioning Studies : Measure log KowK_{ow} (octanol-water coefficient) to predict bioaccumulation potential.
  • Degradation Pathways :
    • Photolysis : Exclude UV light (λ > 290 nm) to simulate atmospheric breakdown.
    • Biodegradation : Use OECD 301F tests with activated sludge to quantify half-life in aquatic systems.
  • Biomonitoring : Analyze sediment/soil samples via LC-MS/MS for sulfonate residues, correlating with regional pollution levels .

Basic: How do researchers select between in vitro and in vivo models for toxicity studies?

Answer:

  • In Vitro : Prioritize for mechanistic studies (e.g., CYP450-mediated metabolism in human hepatocytes).
  • In Vivo : Use rodent models (rats/mice) for systemic effects (e.g., hepatic/renal toxicity) via oral or inhalation routes.
  • Criteria : Align with ATSDR inclusion standards (Table B-1), ensuring species relevance and exposure route consistency with human scenarios .

Advanced: What experimental designs are recommended for elucidating metabolic pathways of this compound?

Answer:

  • Isotopic Labeling : Synthesize 14C^{14}C-labeled analogs to track metabolite formation in microsomal assays.
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes.
  • Omics Integration : Use transcriptomics (RNA-seq) to map gene expression changes in exposed tissues (e.g., lung, liver) .

Basic: How is the compound’s efficacy as a surfactant evaluated in experimental models?

Answer:

  • Critical Micelle Concentration (CMC) : Measure via surface tension plots (Wilhelmy plate method) in aqueous solutions.
  • Emulsification Capacity : Test using ASTM D971 standards with mineral oil/water systems.
  • Thermal Stability : Monitor surfactant activity after heating to 60°C for 24 hours .

Advanced: What frameworks guide the integration of heterogeneous data into hazard identification?

Answer:

  • Weight-of-Evidence (WoE) : Combine epidemiological, in vivo, and in vitro data using ATSDR’s hazard identification matrix.
  • Benchmark Dose (BMD) Modeling : Derive safe exposure thresholds from dose-response curves, prioritizing studies with low risk of bias.
  • Uncertainty Factors : Apply 10x inter-species and 10x intra-species variability adjustments to extrapolate animal data to humans .

Basic: What analytical techniques validate the absence of toxic impurities in synthesized batches?

Answer:

  • GC-MS : Screen for residual naphthalene or sulfonation byproducts (e.g., sulfonic acid derivatives).
  • ICP-OES : Quantify heavy metals (e.g., Pb, As) below 1 ppm thresholds.
  • Microbial Testing : Use USP <61> guidelines for bacterial endotoxin limits in pharmaceutical-grade batches .

Advanced: How can computational models predict the environmental persistence of this compound?

Answer:

  • QSAR Modeling : Use EPI Suite to estimate biodegradation half-life (t1/2t_{1/2}) based on molecular descriptors.
  • Fugacity Modeling : Predict compartmental distribution (air/water/soil) using Mackay Level III equations.
  • Ecotoxicology Databases : Cross-reference with ECOTOX entries for aquatic toxicity thresholds (e.g., LC50_{50} for Daphnia magna) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.